molecular formula C16H18N4O2 B2924933 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097868-37-4

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2924933
CAS No.: 2097868-37-4
M. Wt: 298.346
InChI Key: KBOFYRORVICWTM-UHFFFAOYSA-N
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Description

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a synthetic small molecule designed for biochemical and pharmacological research. Its structure incorporates a pyrimidine core linked to an azetidine ring, a scaffold recognized in medicinal chemistry for its relevance in targeting enzyme active sites and G-protein-coupled receptors . Specifically, the 4-(3-aminoazetidin-1-yl)pyrimidine motif is a known pharmacophore for high-affinity interactions with central nervous system targets, such as the histamine H3 receptor, making derivatives of this chemotype valuable tools for neuropharmacology studies . Furthermore, anilinopyrimidine and related substructures are frequently explored in oncology research for their ability to act as potent inhibitors of protein kinases, such as Aurora A kinase and CDK2, by competing with ATP for binding at the kinase domain . The specific acyl and phenoxy ether substitutions on the azetidine nitrogen in this compound are likely to influence its physicochemical properties, bioavailability, and selectivity profile. This product is intended for use in various in vitro assays, including target validation, mechanism of action studies, and high-throughput screening campaigns. It is supplied as a high-purity solid to ensure experimental reproducibility. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-phenoxy-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-9-13(10-20)19-15-7-8-17-11-18-15/h2-8,11-13H,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFYRORVICWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by a complex structure, combines phenoxy, pyrimidinyl, and azetidinyl functional groups, which may contribute to its unique biological properties.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of phenoxyacetyl chloride with 3-(pyrimidin-4-ylamino)azetidine in the presence of a base like triethylamine, typically under inert conditions to prevent unwanted side reactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

In vitro studies have demonstrated that derivatives of azetidinone compounds exhibit significant anticancer properties. For instance, certain azetidinone derivatives have been shown to induce apoptosis in cancer cell lines such as B16F10 and SiHa cells through mechanisms involving caspase activation and gene expression modulation related to apoptosis . The specific interactions at the molecular level suggest that this compound may similarly affect tumor cell viability.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, potentially inhibiting their activity. This interaction could disrupt critical cellular pathways involved in cancer progression and survival. The compound's structural features may allow it to interact with targets such as tubulin, similar to other known anticancer agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Compound A Pyrimidinyl derivativeAntimicrobial
Compound B Azetidinone derivativeAnticancer
2-Phenoxy... Phenoxy + Pyrimidinyl + AzetidinylPotential anticancer

This table highlights that while other compounds may share certain structural elements, the combination found in 2-Phenoxy... may confer distinct biological properties.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of azetidinone derivatives, including those structurally similar to 2-Phenoxy...:

  • Caspase Activation Study : In B16F10 cells, azetidinone derivatives were shown to activate caspase pathways leading to apoptosis. This suggests that similar mechanisms may be at play for 2-Phenoxy... .
  • Microarray Analysis : Research has indicated that certain derivatives impact gene expression related to cell cycle regulation and apoptosis, suggesting a multifaceted mechanism for anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 2-phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one?

The synthesis involves multi-step reactions, including:

  • Azetidine functionalization : Introduce the pyrimidin-4-ylamine moiety via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
  • Ketone coupling : React the azetidine intermediate with 2-phenoxypropanoyl chloride using a base like triethylamine in anhydrous THF.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
    Key challenge : Steric hindrance at the azetidine nitrogen requires optimized reaction temperatures (70–90°C) and prolonged reaction times (24–48 hrs) .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify azetidine ring protons (δ 3.8–4.2 ppm) and the propan-1-one carbonyl (δ 207–210 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • X-ray crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data (e.g., CCDC deposition) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Kinase inhibition screening : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, PI3K) due to structural similarity to kinase inhibitors like leniolisib .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
  • Solubility assessment : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL typical for similar compounds) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement?

  • Data quality : Collect high-resolution (<1.0 Å) datasets at synchrotron sources to mitigate twinning or disorder in the azetidine ring .
  • Refinement strategies : Use SHELXL’s TWIN and BASF commands for twinned crystals. Apply restraints to pyrimidine and phenoxy groups to stabilize convergence .
  • Validation : Check Rint_{int} (<0.05) and Rfree_{free} (<0.25) metrics. Tools like PLATON or OLEX2 identify unresolved electron density .

Q. What experimental approaches resolve conflicting bioactivity data across kinase assays?

  • Off-target profiling : Perform KINOMEscan® screening at 1 µM to identify non-target kinase interactions (e.g., off-target hits in PI3K or JAK families) .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies KD_D and residence time for primary targets (e.g., EGFR T790M mutants) .
  • Cellular context : Compare activity in isogenic cell lines (wild-type vs. mutant kinases) to isolate mutation-dependent effects .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

  • Azetidine modifications : Replace pyrimidin-4-ylamine with substituted pyridines or imidazoles to probe steric/electronic effects .
  • Phenoxy substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Propan-1-one alternatives : Test cyclopropane or spirocyclic ketones to improve membrane permeability (logP <3) .

Q. What analytical methods detect and quantify synthetic impurities?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% over 30 min). Detect impurities at 254 nm .
  • LC-MS/MS : Identify trace impurities (e.g., deaminated byproducts) via Q-TOF MS with electrospray ionization .
  • Reference standards : Compare retention times and spectra against known impurities (e.g., EP monographs) .

Methodological Notes

  • Kinase selectivity : Gatekeeper mutations (e.g., EGFR T790M) require covalent docking studies or hybrid QM/MM simulations to predict resistance .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor NADPH-dependent depletion via LC-MS .
  • Safety handling : Follow OSHA guidelines for azetidine intermediates (flammable, irritant) with fume hood use and PPE .

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